(2-Chloro-2-methylpropyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBSXVBAHEQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304605 | |
| Record name | 1-phenyl-2-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-74-1 | |
| Record name | NSC166451 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-2-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Properties of 2 Chloro 2 Methylpropyl Benzene
The chemical and physical properties of (2-Chloro-2-methylpropyl)benzene are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound chemspider.comguidechem.com |
| Synonyms | 1-phenyl-2-chloro-2-methylpropane, Neophyl chloride guidechem.com |
| CAS Number | 1754-74-1 guidechem.combldpharm.com |
| Molecular Formula | C₁₀H₁₃Cl chemspider.comguidechem.com |
| Molecular Weight | 168.66 g/mol guidechem.comnih.gov |
| Appearance | Liquid |
| Boiling Point | 248.9 °C at 760 mmHg americanelements.com |
| Density | 0.996 g/cm³ americanelements.com |
Synthesis of 2 Chloro 2 Methylpropyl Benzene
(2-Chloro-2-methylpropyl)benzene can be synthesized through several laboratory methods.
One common approach is the hydrochlorination of 2-methyl-1-phenylprop-1-ene . In this reaction, the alkene reacts with hydrogen chloride. The addition of the proton to the less substituted carbon of the double bond leads to the formation of a stable tertiary carbocation, which is then attacked by the chloride ion to yield the final product.
Another method involves the reaction of 2-phenyl-2-propanol (B165765) with concentrated hydrochloric acid . wikipedia.orgreddit.com This reaction proceeds via an SN1 mechanism. The hydroxyl group of the alcohol is protonated by the acid, forming a good leaving group (water). chemistrysteps.com Departure of the water molecule generates a tertiary carbocation, which subsequently reacts with a chloride ion. youtube.comchegg.com
Reactions of 2 Chloro 2 Methylpropyl Benzene
Solvolysis Reactions
In the presence of a nucleophilic solvent, such as water or an alcohol, this compound undergoes solvolysis. This reaction typically proceeds through an SN1 mechanism . fiveable.memsu.edu
The first and rate-determining step is the ionization of the carbon-chlorine bond to form a stable tertiary carbocation and a chloride ion. msu.eduaskthenerd.com This carbocation is stabilized by the electron-donating inductive effect of the three alkyl groups and hyperconjugation. The subsequent step involves a rapid attack of the solvent molecule (the nucleophile) on the carbocation. youtube.comlibretexts.org For instance, in the presence of water, the final product is 2-phenyl-2-propanol (B165765). chegg.comchegg.com The rate of this reaction is primarily dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration. msu.eduaskthenerd.com
Elimination Reactions
When treated with a strong base, this compound can undergo elimination reactions to form alkenes. lumenlearning.com Due to its structure, it primarily undergoes an E1 elimination mechanism , which competes with the SN1 reaction. lumenlearning.comlibretexts.org
Similar to the SN1 pathway, the initial step of the E1 reaction is the formation of the tertiary carbocation. lumenlearning.comlibretexts.org In the subsequent step, a base (which can be the solvent or another added base) abstracts a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of a double bond. askthenerd.com The major product of this elimination is typically the more substituted and therefore more stable alkene, following Zaitsev's rule. libretexts.org
Direct Synthesis Approaches
Direct synthesis of this compound predominantly involves the formation of a carbon-carbon bond between a benzene (B151609) ring and a 2-chloro-2-methylpropyl group.
Electrophilic Aromatic Alkylation Reactions
Electrophilic aromatic alkylation stands as a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings. The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a classic example of this type of transformation and is the principal method for synthesizing this compound. libretexts.orglibretexts.org
The standard laboratory and industrial synthesis of this compound involves the reaction of benzene with a suitable halogenated precursor, namely 2-chloro-2-methylpropane (B56623). nagwa.com This reaction is an electrophilic aromatic substitution where a hydrogen atom on the benzene ring is replaced by the 2-methylpropyl group, with the chlorine atom from the precursor subsequently being reattached to form the final product. nagwa.com
The success of the Friedel-Crafts alkylation for synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are optimized to maximize yield and minimize side products include temperature, reaction time, and the ratio of reactants and catalyst.
Typically, the reaction is carried out by treating benzene with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst. nagwa.comchemguide.co.uk While some sources suggest the reaction can proceed at room temperature, others indicate heating to around 60°C for approximately 30 minutes. chemguide.co.uk
A significant challenge in Friedel-Crafts alkylation is polyalkylation, where the initial product, being more reactive than benzene, undergoes further alkylation. libretexts.orglibretexts.org To circumvent this, a large excess of benzene is often used to increase the probability of the electrophile reacting with the starting material rather than the mono-alkylated product. libretexts.orglibretexts.org
Interactive Data Table: Key Parameters in Friedel-Crafts Alkylation for this compound Synthesis
| Parameter | Typical Range/Value | Purpose/Effect on Reaction |
| Temperature | Room Temperature to 60°C | Influences reaction rate; higher temperatures can lead to side reactions. |
| Reactant Ratio | Large excess of Benzene | Minimizes polyalkylation by favoring the reaction with the starting material. |
| Catalyst | Lewis Acids (e.g., AlCl₃) | Generates the carbocation electrophile, accelerating the reaction. |
| Reaction Time | ~30 minutes | Optimized to allow for maximum conversion without promoting side reactions. |
Friedel-Crafts Alkylation of Benzene with Halogenated Precursors
Role of Lewis Acid Catalysts (e.g., Aluminum Chloride, K10 Montmorillonite (B579905) Clay)
Lewis acid catalysts are essential for the Friedel-Crafts alkylation to proceed. Their primary role is to generate the electrophile, a carbocation, from the alkyl halide precursor. libretexts.orgquora.com
Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a strong and commonly used Lewis acid catalyst in these reactions. quora.comchemguide.co.uk It coordinates with the chlorine atom of 2-chloro-2-methylpropane, weakening the carbon-chlorine bond and facilitating its cleavage to form a tertiary carbocation and the AlCl₄⁻ anion. nagwa.comdocbrown.infoyoutube.com The catalyst is regenerated at the end of the reaction. chemguide.co.ukdocbrown.info It is crucial that the aluminum chloride is anhydrous, as the presence of water would lead to its hydrolysis, rendering it ineffective as a catalyst. quora.com
K10 Montmorillonite Clay: As an alternative to traditional Lewis acids, montmorillonite clays (B1170129), particularly K10, have emerged as efficient and environmentally friendly solid acid catalysts for Friedel-Crafts alkylations. ias.ac.inrsc.org These clays possess both Brønsted and Lewis acid sites on their surface, which can catalyze the reaction. mdpi.com The use of clay catalysts offers several advantages, including milder reaction conditions, high yields and selectivity, non-corrosiveness, and ease of separation and recycling. ias.ac.inmdpi.comresearchgate.net Specifically, ZnCl₂ impregnated over K10 montmorillonite clay has been shown to be an effective catalyst for Friedel-Crafts alkylation reactions in benzene. rsc.org
The mechanism of Friedel-Crafts alkylation hinges on the formation of a carbocation electrophile.
The first step in the synthesis of this compound via Friedel-Crafts alkylation is the generation of a tertiary carbocation. The Lewis acid catalyst, such as aluminum chloride, reacts with the halogenated precursor, 2-chloro-2-methylpropane. libretexts.orgdocbrown.info The aluminum chloride abstracts the chloride ion, forming a stable tertiary carbocation (tert-butyl cation) and a tetrachloroaluminate anion ([AlCl₄]⁻). docbrown.infoyoutube.comyoutube.com This carbocation is the potent electrophile that will be attacked by the electron-rich benzene ring. libretexts.orgdocbrown.info
The subsequent step involves the attack of the π-electrons of the benzene ring on the carbocation, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org Finally, a proton is abstracted from the arenium ion by the [AlCl₄]⁻, regenerating the aromatic ring, the Lewis acid catalyst, and forming hydrogen chloride as a byproduct. docbrown.info While the direct formation of this compound in a single step from benzene and 1,2-dichloro-2-methylpropane (B1581248) could be envisioned, the primary documented pathway involves the alkylation with a tert-butyl precursor followed by subsequent transformations if the chloro functionality is desired on the propyl chain. The reaction between benzene and 2-chloro-2-methylpropane directly yields tert-butylbenzene. nagwa.com
It is important to note that while primary and secondary alkyl halides can also be used in Friedel-Crafts alkylations, their corresponding carbocations are prone to rearrangement to form more stable carbocations. youtube.commasterorganicchemistry.com However, in the case of synthesizing the tert-butyl arene precursor to this compound, the starting alkyl halide, 2-chloro-2-methylpropane, already forms a stable tertiary carbocation, so rearrangement is not a concern. youtube.com
Carbocation Generation and Rearrangement in Alkylation Pathways
Pathways of Carbocation Rearrangements (e.g., Hydride and Alkyl Shifts)
The formation of this compound can be complicated by the inherent nature of carbocation intermediates to rearrange to more stable forms. libretexts.orgmasterorganicchemistry.com This phenomenon is particularly relevant in reactions like the Friedel-Crafts alkylation of benzene. libretexts.orglibretexts.org When a less stable carbocation can become more stable through the migration of a neighboring hydride ion (H⁻) or an alkyl group, this rearrangement, often referred to as a Wagner-Meerwein rearrangement, will typically occur. youtube.comlibretexts.org
For instance, in the context of synthesizing alkylated benzenes, if the initial electrophile is a primary carbocation, it is highly prone to a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift to form a more stable secondary or tertiary carbocation. libretexts.orgyoutube.comyoutube.com The driving force for this rearrangement is the increased stability of the resulting carbocation. youtube.com Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, which are often so unstable they may not form as discrete intermediates. libretexts.orgyoutube.com
This rearrangement can be illustrated by considering the reaction of benzene with 1-chloro-2,2-dimethylpropane (B1207488) in the presence of a Lewis acid like aluminum chloride (AlCl₃). The initial carbocation formed would be a primary carbocation, which rapidly rearranges via a methyl shift to a more stable tertiary carbocation before attacking the benzene ring. libretexts.org Similarly, a hydride shift can occur where a hydrogen atom with its pair of electrons moves to an adjacent carbocation center. libretexts.orgyoutube.com These shifts are not limited to 1,2-migrations; more distant shifts like 1,3, 1,4, and 1,5-hydride shifts have also been observed. libretexts.org
Impact of Rearrangements on Product Regioselectivity and Isomer Formation
Carbocation rearrangements have a profound impact on the regioselectivity and the distribution of isomeric products in reactions such as Friedel-Crafts alkylation. libretexts.orgyoutube.com The formation of an unexpected product isomer is a direct consequence of the rearrangement of the initial carbocation to a more stable one. youtube.com For example, the alkylation of benzene with 1-propyl chloride does not yield n-propylbenzene as the major product. Instead, the initially formed primary carbocation rearranges to a more stable secondary carbocation, leading to isopropylbenzene as the main product. youtube.com
This lack of control over product formation is a significant limitation of Friedel-Crafts alkylation, especially when trying to introduce a straight-chain alkyl group of three or more carbons. libretexts.org The reaction of benzene with 1-chloro-2,2-dimethylpropane, for instance, yields (1,1-dimethylpropyl)benzene due to a methyl shift, not the unrearranged product. libretexts.org
The table below illustrates the expected major products from Friedel-Crafts alkylation of benzene with different alkyl halides, highlighting the effect of carbocation rearrangements on the final product.
| Alkyl Halide | Initial Carbocation | Rearranged Carbocation | Major Product |
| 1-chloropropane | Primary | Secondary | Isopropylbenzene |
| 1-chloro-2-methylpropane (B167039) | Primary | Tertiary | tert-Butylbenzene |
| 1-chloro-2,2-dimethylpropane | Primary | Tertiary | (1,1-dimethylpropyl)benzene |
This table clearly shows that the final product is determined by the most stable carbocation intermediate, not the initial one. This makes it challenging to synthesize specific isomers like this compound directly through this method without considering these rearrangements. To circumvent this issue, Friedel-Crafts acylation followed by reduction is often employed, as the acylium ion intermediate does not undergo rearrangement. libretexts.orgmasterorganicchemistry.com
Alternative Chlorination Strategies
Given the challenges associated with carbocation rearrangements in Friedel-Crafts alkylation, alternative methods for introducing a chlorine atom are crucial for the targeted synthesis of compounds like this compound.
Transformation of Phenyl-Substituted Tertiary Alcohols into Vicinal Halo-Substituted Derivatives
A viable alternative involves the transformation of phenyl-substituted tertiary alcohols into vicinal halo-substituted derivatives. mdpi.comresearchgate.netnih.gov This method has been successfully demonstrated for the direct conversion of tertiary benzyl (B1604629) alcohols into vicinal chlorohydrins and bromohydrins using N-halosuccinimides (NCS for chlorination, NBS for bromination) as the halogenating agents. mdpi.comresearchgate.netnih.gov The reaction can be carried out under "green" conditions in aqueous media, and its efficiency can be significantly enhanced by the presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS). mdpi.comresearchgate.netnih.gov
The proposed reaction pathway involves the initial dehydration of the tertiary alcohol to form the corresponding alkene. mdpi.com This alkene intermediate then reacts with the N-halosuccinimide to form a halonium ion, which is subsequently attacked by a nucleophile (like water in aqueous media) to yield the vicinal halohydrin. mdpi.com
Nucleophilic Chlorination of Aryl-Substituted Sulfides
Another synthetic route involves the nucleophilic chlorination of aryl-substituted sulfides. libretexts.org Sulfides can react with alkyl halides to form sulfonium (B1226848) salts. libretexts.org The sulfur atom in sulfides is more nucleophilic than the oxygen in ethers, making them reactive towards electrophiles. libretexts.org The oxidation of sulfides can lead to sulfoxides and then to sulfones. libretexts.org Mild oxidation of thiols produces disulfides, while more vigorous oxidation can yield sulfonic acids. libretexts.org
While direct nucleophilic substitution on an aromatic ring (SNA_r_) is generally difficult, it can be facilitated by the presence of strong electron-withdrawing groups on the ring. wikipedia.org However, the typical SN2 backside attack is not possible on an aryl halide due to the planar geometry of the benzene ring. wikipedia.org
Stereoselectivity in chlorination reactions is a critical aspect, particularly when creating chiral centers. Research has shown that the chlorination of β-substituted cyclic alcohols using triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) can proceed with high stereoselectivity. rsc.orgnih.gov The stereochemical outcome, whether inversion or retention of configuration, is dependent on factors such as the ring size and the nature of the substituent at the β-position, including its electronegativity. rsc.org
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound can theoretically proceed via two main pathways: the unimolecular (SN1) or the bimolecular (SN2) mechanism. The preferred pathway is dictated by factors such as the stability of the carbocation intermediate, steric hindrance at the reaction center, and the nature of the solvent.
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a multi-step process where the rate-determining step involves the spontaneous dissociation of the substrate to form a carbocation intermediate. libretexts.org For tertiary alkyl halides like this compound, this pathway is generally favored due to the stability of the resulting carbocation. pbworks.com The reaction rate is dependent only on the concentration of the alkyl halide. libretexts.orgxula.edu
The rate of an SN1 reaction is highly dependent on the stability of the carbocation intermediate formed after the leaving group departs. masterorganicchemistry.com In the case of this compound, the departure of the chloride ion results in the formation of a tertiary benzylic carbocation (1-phenyl-1,1-dimethylethyl cation).
This carbocation is exceptionally stable due to two primary factors:
Inductive Effect: The three carbon groups (two methyl and one benzyl) attached to the positively charged carbon atom are electron-donating. They push electron density towards the carbocation, helping to delocalize and stabilize the positive charge.
Resonance: The carbocation is directly attached to a benzene ring. The positive charge can be delocalized into the pi-system of the aromatic ring through resonance, spreading the charge over multiple atoms. This delocalization significantly enhances the stability of the carbocation.
The solvolysis of this compound in a suitable solvent proceeds via the formation of this stable carbocation in the slow, rate-determining step. libretexts.org The carbocation is then rapidly attacked by a nucleophile (the solvent molecule in solvolysis) to form the final product. libretexts.org
Table 1: Factors Contributing to the Stability of the Carbocation from this compound
| Stabilizing Factor | Description |
| Substrate Class | Tertiary benzylic halide |
| Inductive Effect | Electron-donating effects from two methyl groups and one benzyl group stabilize the positive charge. |
| Resonance Effect | The positive charge is delocalized across the adjacent benzene ring, significantly increasing stability. |
The choice of solvent has a profound impact on the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the SN1 pathway. pbworks.com These solvents can stabilize both the forming carbocation and the departing leaving group (chloride ion) through solvation.
The ability of a solvent to stabilize ions is often referred to as its ionizing power. nih.gov Polar protic solvents use their dipole moments and their ability to form hydrogen bonds to solvate the charged species, lowering the activation energy for the initial ionization step and thus increasing the reaction rate. pbworks.com For instance, the solvolysis of a similar tertiary halide, 2-chloro-2-methylpropane, is over a million times faster in water compared to the reaction of a primary halide like methyl bromide. libretexts.org
Table 2: Relative Solvolysis Rates of Tertiary Halides in Different Solvents (Illustrative)
| Solvent | Solvent Type | Relative Rate (Illustrative) | Rationale |
| Water (H₂O) | Polar Protic | Very High | Excellent ionizing power and ability to solvate both the carbocation and the leaving group. |
| Ethanol (CH₃CH₂OH) | Polar Protic | High | Good ionizing power, effectively solvates the transition state. stackexchange.com |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Low | Can solvate the carbocation but is less effective at solvating the anion (leaving group). |
| Hexane (C₆H₁₄) | Nonpolar | Extremely Low | Lacks the polarity to stabilize the charged intermediate and leaving group. |
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" mechanism requires the nucleophile to have unhindered access to the carbon atom bearing the leaving group. libretexts.org
For this compound, the SN2 pathway is strongly disfavored due to significant steric hindrance. learncbse.in The central carbon atom is tertiary, meaning it is bonded to three other carbon atoms (two methyl groups and the phenyl-substituted carbon of the benzyl group). pw.live This bulky arrangement effectively shields the electrophilic carbon from the backside approach of a nucleophile. libretexts.org Any attempt by a nucleophile to attack would be met with strong steric repulsion from the surrounding groups, making the transition state for an SN2 reaction energetically inaccessible. libretexts.orgyoutube.com The rate of SN2 reactions decreases dramatically as steric hindrance increases (methyl > primary > secondary >> tertiary). libretexts.orglibretexts.org For tertiary substrates like this compound, the SN2 reaction is considered not to occur at all. pbworks.com
The competition between SN1 and SN2 mechanisms is primarily decided by the structure of the substrate. pbworks.com As detailed above, this compound possesses a tertiary carbon center. This structural feature has two opposing effects on the two pathways:
It promotes the SN1 pathway by forming a highly stable tertiary benzylic carbocation. pbworks.com
It inhibits the SN2 pathway due to severe steric hindrance that prevents backside nucleophilic attack. pbworks.com
Consequently, for this compound, there is virtually no competition. The reaction will proceed almost exclusively through the SN1 mechanism under conditions that favor nucleophilic substitution. The high energy barrier for the SN2 reaction due to steric hindrance, combined with the low energy barrier for carbocation formation in the SN1 reaction, makes the SN1 pathway the only viable route. pbworks.commasterorganicchemistry.com
Table 3: Summary of Factors Favoring SN1 over SN2 for this compound
| Factor | Impact on SN1 Pathway | Impact on SN2 Pathway | Favored Pathway |
| Substrate Structure | Tertiary benzylic; leads to a very stable carbocation. | Tertiary; severe steric hindrance prevents backside attack. learncbse.in | SN1 |
| Carbocation Stability | High (stabilized by induction and resonance). | Not applicable (no intermediate). | SN1 |
| Steric Hindrance | Less influential as the nucleophile attacks a planar carbocation. | Prohibitive; blocks nucleophilic approach. libretexts.org | SN1 |
| Solvent | Favored by polar protic solvents (e.g., H₂O, EtOH) that stabilize the carbocation. pbworks.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org | SN1 (in typical solvolysis conditions) |
SN2 Reaction Pathways
Elimination Reactions (E1 and E2)
Elimination reactions of this compound involve the removal of a hydrogen atom from a β-carbon and the chlorine atom from the α-carbon to form an alkene. Due to its structure as a tertiary alkyl halide, it can undergo elimination through both E1 (unimolecular) and E2 (bimolecular) mechanisms, with the specific pathway being highly dependent on the reaction conditions. amazonaws.commasterorganicchemistry.com
The E1 mechanism is a two-step process. quora.comlibretexts.org
Formation of a Carbocation: The carbon-chlorine bond breaks first, forming a relatively stable tertiary carbocation intermediate. This is the slow, rate-determining step. amazonaws.commasterorganicchemistry.com
Deprotonation: A weak base then removes a proton from a carbon adjacent to the positively charged carbon, leading to the formation of a double bond. masterorganicchemistry.com
The E2 mechanism is a single-step, concerted reaction. quora.comyoutube.com A strong base abstracts a proton from a β-carbon while the C-Cl bond simultaneously breaks, forming the alkene product. amazonaws.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.comyoutube.com For tertiary halides, the E2 reaction rate increases with increasing alkyl substitution due to the formation of a more stable, more substituted alkene in the transition state. amazonaws.com
| Reaction | Mechanism Steps | Base Requirement | Substrate Dependence | Key Feature |
| E1 | Two-step (Carbocation intermediate) | Weak base sufficient masterorganicchemistry.com | Rate increases with carbocation stability (3° > 2° > 1°) amazonaws.com | Rate is unimolecular |
| E2 | One-step (Concerted) | Strong base required amazonaws.commasterorganicchemistry.com | Rate increases with alkene stability (3° > 2° > 1°) amazonaws.com | Rate is bimolecular |
Formation of Alkene Products
The primary alkene product formed from the elimination of this compound is (2-methyl-1-propen-1-yl)benzene . chemicalbook.comnist.govcas.org This outcome is predicted by Zaitsev's rule, which states that in an elimination reaction, the major product will be the more stable, more substituted alkene. amazonaws.comlibretexts.org The resulting alkene features a phenyl group and two methyl groups attached to the double bond, conferring significant stability.
The formation of this product proceeds via the removal of the chlorine atom and a proton from the adjacent benzylic carbon.
Electrophilic Aromatic Substitution on the Benzene Ring
The (2-chloro-2-methylpropyl) group attached to the benzene ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. uci.edulibretexts.orglibretexts.org Alkyl groups, through their electron-donating inductive effect, increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. uci.edulibretexts.org
The activation directs incoming electrophiles to the ortho and para positions relative to the alkyl substituent. libretexts.org This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance. uci.edu
Common EAS reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield a mixture of 1-nitro-2-(2-chloro-2-methylpropyl)benzene and 1-nitro-4-(2-chloro-2-methylpropyl)benzene.
Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would produce ortho and para bromo-substituted derivatives. masterorganicchemistry.com
Friedel-Crafts Alkylation/Acylation: The activated ring can undergo further alkylation or acylation, although the existing bulky substituent might sterically hinder the reaction, particularly at the ortho position. uci.edunagwa.com
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Nitration | HNO₃, H₂SO₄ | ortho, para | Nitro-substituted arene |
| Halogenation | X₂ (Cl₂, Br₂), FeX₃ | ortho, para | Halo-substituted arene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho, para | Aromatic ketone |
Reductive Transformations
The this compound molecule can undergo reductive transformations. A primary target for reduction is the carbon-chlorine bond. Catalytic hydrogenation or reduction using metal-acid systems can replace the chlorine atom with a hydrogen atom. This process would yield (2-methylpropyl)benzene , also known as isobutylbenzene. nist.gov This type of reaction effectively removes the halide functionality, resulting in the parent alkylbenzene.
Oxidative Transformations
Oxidative transformations of this compound are also possible, though the tertiary nature of the carbon bearing the chlorine atom makes it resistant to direct oxidation without cleavage of carbon-carbon bonds. Potential oxidative pathways could involve the benzene ring or the benzylic position under specific conditions. Strong oxidizing agents could potentially lead to the oxidation of the aromatic ring, resulting in ring-opening or the formation of carboxylic acids under harsh conditions. Oxidation at the benzylic C-H bonds could occur, but in this specific molecule, the benzylic carbon has no hydrogens. Therefore, side-chain oxidation would likely require more vigorous conditions that could cleave the molecule.
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
In ¹H NMR spectroscopy, the chemical shift, integration, and signal splitting patterns of proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. For (2-Chloro-2-methylpropyl)benzene, with the structure C₆H₅CH₂C(Cl)(CH₃)₂, three distinct proton environments are expected.
The five protons on the benzene (B151609) ring are anticipated to produce a complex multiplet signal. The two methylene (B1212753) protons (-CH₂-) are chemically equivalent and, being adjacent to both the phenyl group and the quaternary carbon, would appear as a single peak (singlet). The six protons of the two methyl groups (-CH₃) are also equivalent and would yield another singlet, as there are no adjacent protons to cause splitting.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Integration | Expected Splitting |
| Aromatic (C₆H₅-) | 7.20 - 7.40 | 5H | Multiplet |
| Methylene (-CH₂-) | 3.10 - 3.30 | 2H | Singlet |
| Methyl (-C(CH₃)₂) | 1.60 - 1.80 | 6H | Singlet |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a count of non-equivalent carbons. For this compound, six distinct carbon signals are predicted.
These include four signals for the aromatic carbons (one for the ipso-carbon attached to the propyl chain, one each for the ortho, meta, and para carbons), one for the methylene carbon, one for the quaternary carbon bearing the chlorine atom, and one for the two equivalent methyl carbons.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Quaternary Carbon (-C (Cl)(CH₃)₂) | 70 - 75 |
| Methylene Carbon (-C H₂-) | 50 - 55 |
| Aromatic Carbon (ipso, C-C) | 138 - 140 |
| Aromatic Carbons (C-H) | 126 - 130 |
| Methyl Carbons (-C H₃) | 25 - 30 |
Mass Spectrometry (MS), including GC-MS and LC-MS
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For volatile compounds like this compound, it is often coupled with Gas Chromatography (GC-MS). nih.gov
The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of compounds containing a single chlorine atom. The fragmentation pattern is dictated by the stability of the resulting carbocations. The most likely fragmentation would involve the cleavage of the bond between the methylene group and the quaternary carbon to form the highly stable benzyl (B1604629) cation (C₆H₅CH₂⁺) at m/z 91, which would likely be the base peak.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Ion Fragment | Notes |
| 168/170 | [C₁₀H₁₃Cl]⁺ | Molecular ion (M⁺/M+2), expected to be of low intensity. |
| 133 | [C₁₀H₁₃]⁺ | Loss of Chlorine radical from the molecular ion. |
| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of the benzyl cation. Expected base peak. |
| 77/79 | [C₄H₈Cl]⁺ | Loss of benzyl radical. |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is used to identify the functional groups present in a compound. The IR spectrum of this compound would display several characteristic absorption bands.
Research on the related 2-chloro-2-methylpropyl radical, ⋅CH₂C(CH₃)₂Cl, identified absorption lines at 642.7 cm⁻¹ and 799.2 cm⁻¹, which are within the expected range for C-Cl stretching vibrations. nih.gov The spectrum would also show C-H stretching vibrations for both the aromatic ring and the aliphatic parts of the molecule, as well as characteristic C=C stretching bands for the benzene ring. nih.govdocbrown.info
Table 4: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 & 1475 |
| C-Cl Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems within a molecule. The benzene ring in this compound is the primary chromophore. Aromatic hydrocarbons typically exhibit a strong absorption band (E-band) around 200-220 nm and a weaker, fine-structured band (B-band) between 250-270 nm. nist.gov The exact position and intensity of these bands can be influenced by the alkyl substituent on the ring.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) is particularly well-suited for the analysis of volatile, thermally stable compounds like this compound. rsc.org
In a GC system, the compound is vaporized and travels through a capillary column. The retention time—the time it takes for the compound to pass through the column—is a characteristic property that can be used for identification. A flame ionization detector (FID) is commonly used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the compound as it elutes from the column. nih.gov This combination is a standard method for analyzing complex mixtures containing such chlorinated hydrocarbons.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, utilized for the separation, identification, and quantification of components in a mixture. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.
Detailed Research Findings:
While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available research, methods for analogous alkylbenzenes and halogenated compounds can be adapted. For instance, the analysis of various alkylbenzenes has been successfully achieved using C8 or C18 columns. researchgate.netyoutube.com The separation mechanism in reversed-phase HPLC is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, such as this compound, will have a stronger affinity for the non-polar stationary phase, resulting in longer retention times compared to more polar compounds.
The choice of mobile phase is critical for achieving optimal separation. A mixture of water with a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. youtube.com The proportion of the organic solvent can be adjusted to control the elution of the compound. Increasing the organic solvent content in the mobile phase will decrease the polarity of the mobile phase, leading to a faster elution of non-polar compounds. A gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate a mixture of compounds with varying polarities.
Detection is commonly performed using a UV detector, as the benzene ring in this compound absorbs ultraviolet light. The analysis of benzene and its derivatives by HPLC often utilizes a UV detector set at a wavelength where these compounds exhibit strong absorbance, such as 254 nm.
A study on the HPLC analysis of similar aromatic hydrocarbons demonstrated successful separation using a trifluoropropylsiloxane stationary phase with water as the mobile phase. This approach is particularly advantageous as it reduces the use of toxic organic solvents. nih.gov Another study focusing on the determination of benzyl halides, which are structurally related to the target compound, employed a C18 column with a derivatization step to enhance detection by a UV detector at a higher wavelength (392 nm), thereby minimizing matrix interference. rsc.org
Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 or C8, 4.6 x 250 mm, 5 µm | Provides a non-polar stationary phase for effective reversed-phase separation of alkylbenzenes. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | A polar mobile phase that allows for the elution of non-polar compounds. The ratio can be adjusted for optimal resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a good balance between analysis time and separation efficiency. |
| Detector | UV-Vis Detector | The benzene ring allows for detection by UV absorbance, typically around 254 nm. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound is a volatile liquid, GC is an ideal method for its characterization. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Detailed Research Findings:
The analysis of halogenated hydrocarbons, including compounds similar to this compound, is routinely performed using GC. A study on volatile halogenated hydrocarbons in water utilized a DB-35 MS capillary column with an electron-capture detector (ECD), which is highly sensitive to halogenated compounds. nih.gov Another comprehensive review of GC methodologies for atmospheric halogenated greenhouse gases highlights the use of both ECD and Mass Spectrometry (MS) as detectors. tandfonline.com While ECD offers high sensitivity, MS provides higher selectivity and structural information, making GC-MS a particularly powerful tool for unambiguous identification.
For the analysis of alkyl halides, a GC-MS method was developed using a VF-624ms capillary column. nih.gov This type of column is suitable for separating a wide range of volatile organic compounds. The use of a mass spectrometer as a detector allows for selected ion monitoring (SIM), which significantly enhances sensitivity and selectivity for trace analysis. nih.gov In some cases, a flame ionization detector (FID) can be used, which is a universal detector for organic compounds, although it may lack the sensitivity of an ECD for halogenated species. nih.gov
Headspace GC is a common technique for analyzing volatile compounds in solid or liquid samples. This involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gas phase (headspace), which is then injected into the GC. This technique was successfully applied for the analysis of 18 alkyl halides using a headspace-GC-MS system. shimadzu.com
The temperature of the GC oven is a critical parameter that is typically programmed to increase during the analysis. This temperature programming allows for the separation of compounds with a wide range of boiling points. An initial low temperature allows for the separation of more volatile components, while a gradual increase in temperature facilitates the elution of less volatile compounds.
Interactive Data Table: Illustrative GC Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | VF-624ms or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) | Provides good separation for a wide range of volatile organic compounds, including halogenated hydrocarbons. |
| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |
| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A typical temperature program to separate compounds with different boiling points effectively. |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides identification and structural information. ECD offers high sensitivity for halogenated compounds. |
| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector. |
| Injection Mode | Split or Splitless | Split injection is used for concentrated samples, while splitless is for trace analysis. |
Computational and Theoretical Investigations
Quantum Chemical Calculationsresearchgate.net
Theoretical investigations of 2-chloroethyl benzene (B151609) were conducted using Density Functional Theory (DFT), a computational method that allows for the prediction of molecular properties. researchgate.net
The molecular geometry of 2-chloroethyl benzene was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311G++(d,p) basis set. researchgate.net This level of theory is widely used for its balance of accuracy and computational cost in predicting the geometric parameters of organic molecules. The optimization process determines the lowest energy arrangement of the atoms in the molecule. The optimized bond lengths and angles for 2-CEB were found to be in good agreement with experimental data for similar compounds. researchgate.net For instance, the C-Cl bond length was calculated, and the bond lengths within the benzene ring were observed to be in the expected range, showing the influence of the ethyl chloride substituent on the aromatic system. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for 2-Chloroethyl Benzene
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.824 | |
| C-C (ring) | 1.391 - 1.396 | |
| C-C (ethyl) | 1.528, 1.510 | |
| C-H (ring) | 1.083 - 1.085 | |
| C-H (ethyl) | 1.091 - 1.096 | |
| C-C-C (ring) | 119.8 - 120.2 | |
| C-C-Cl | 110.2 | |
| H-C-H | 108.8 - 109.5 |
Data sourced from a computational study on 2-chloroethyl benzene. researchgate.net
Vibrational frequency analysis was performed on the optimized geometry of 2-CEB to predict its infrared and Raman spectra. The calculated frequencies were assigned to specific vibrational modes based on the Potential Energy Distribution (PED) using the VEDA 4 program. researchgate.net This analysis helps in understanding the nature of the molecular vibrations. For example, the C-Cl stretching vibration was calculated to be at 624 cm⁻¹, which corresponds well with the experimental FT-IR value of 649 cm⁻¹. researchgate.net The various stretching, bending, and torsional modes of the benzene ring and the chloroethyl substituent were also calculated and compared with experimental data, showing good correlation. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net For 2-CEB, the MEP map showed the most negative potential (red to yellow) around the chlorine atom, indicating its high electronegativity and its susceptibility to electrophilic attack. The hydrogen atoms of the benzene ring and the ethyl group showed positive potential (blue), making them sites for potential nucleophilic attack. researchgate.net The MEP map is a useful tool for predicting the reactive sites of a molecule. researchgate.net
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule. researchgate.net It is used to visualize the regions of covalent bonds and lone pairs. In the study of 2-CEB, the ELF analysis clearly showed the localization of electrons in the C-C and C-H bonds of the benzene ring and the ethyl group, as well as the lone pairs on the chlorine atom. researchgate.net This analysis helps in understanding the chemical bonding and electron-pairing characteristics of the molecule. researchgate.net
Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net The RDG scatter plot for 2-CEB revealed the presence of weak intramolecular interactions. researchgate.net Green-colored regions in the RDG isosurface indicated weak van der Waals interactions, while reddish-brown areas suggested steric effects, particularly within the benzene ring. researchgate.net This analysis provides valuable information about the subtle interactions that influence the molecule's conformation and stability. researchgate.net
Fukui Functions for Reactivity Prediction
Fukui functions are a concept within Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. wikipedia.orgscm.com They quantify the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org This allows for the prediction of where electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks are most likely to occur. wikipedia.orgresearchgate.net
The Fukui function, denoted as f(r), can be calculated for electrophilic attack (f-(r)), nucleophilic attack (f+(r)), and radical attack (f0(r)). scm.com
f-(r) indicates regions of the molecule that are most susceptible to losing an electron, thus pinpointing sites for electrophilic attack.
f+(r) highlights areas where an incoming electron can be most easily accommodated, identifying sites for nucleophilic attack.
f0(r) provides information about reactivity towards radical species.
For (2-Chloro-2-methylpropyl)benzene, a Fukui function analysis would likely reveal the following:
Electrophilic Attack on the Benzene Ring: The benzene ring, with its delocalized π-electron system, is inherently susceptible to electrophilic attack. libretexts.orgquora.com The alkyl substituent (-C(CH₃)₂CH₂Cl) is generally considered an activating group, meaning it donates electron density to the ring, making it more reactive towards electrophiles than benzene itself. The Fukui function f-(r) would likely show higher values at the ortho and para positions of the benzene ring, indicating that these are the preferred sites for electrophilic substitution.
Nucleophilic Attack at the Alkyl Chain: The carbon atom bonded to the chlorine atom is a primary site for nucleophilic attack. This is due to the high electronegativity of the chlorine atom, which polarizes the C-Cl bond, giving the carbon atom a partial positive charge (δ+). chemguide.co.ukcrunchchemistry.co.uk The Fukui function f+(r) would be expected to have a significant value on this carbon atom, confirming its electrophilic character and susceptibility to reaction with nucleophiles.
Table 1: Predicted Reactive Sites in this compound based on Fukui Functions
| Type of Attack | Predicted Reactive Site | Rationale |
| Electrophilic | ortho and para positions of the benzene ring | Electron-donating nature of the alkyl group increases electron density at these positions. |
| Nucleophilic | Carbon atom bonded to the chlorine atom | High electronegativity of chlorine creates a partial positive charge on the carbon, making it an electrophilic center. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Assessment
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. acs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO: This orbital can be thought of as the orbital from which the molecule is most willing to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: This orbital is the lowest energy orbital that can accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the band gap. A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. rsc.org
HOMO: The HOMO is expected to be primarily localized on the benzene ring, reflecting the π-electron system. The energy of the HOMO would be influenced by the electron-donating alkyl substituent, likely being higher in energy compared to unsubstituted benzene.
LUMO: The LUMO could have contributions from both the benzene ring's π* orbitals and the σ* orbital of the C-Cl bond. The presence of the electronegative chlorine atom would lower the energy of the LUMO, making the molecule more susceptible to accepting electrons.
Band Gap: The HOMO-LUMO gap would determine the molecule's electronic stability and the energy required for electronic excitation. Substituents on a benzene ring are known to affect the HOMO-LUMO gap. acs.org The combination of the alkyl group and the chloro-substituent would result in a specific band gap that dictates its reactivity profile. While precise values would require quantum chemical calculations, the presence of substituents generally leads to a smaller band gap compared to benzene, suggesting increased reactivity. researchgate.net
Table 2: Conceptual HOMO-LUMO Properties of this compound
| Molecular Orbital | Expected Localization | Influence on Reactivity |
| HOMO | Benzene ring (π-system) | Electron-donating capability in reactions. |
| LUMO | Benzene ring (π-system) and C-Cl (σ-orbital) | Electron-accepting capability, particularly for nucleophilic attack at the C-Cl bond. |
| HOMO-LUMO Gap | Moderate | Determines overall kinetic stability and electronic transition energies. |
Potential Energy Surface (PES) Mapping of Reactions
A Potential Energy Surface (PES) is a theoretical construct that maps the potential energy of a set of atoms as a function of their spatial coordinates. nih.gov By mapping the PES for a chemical reaction, chemists can identify the most likely reaction pathway, including transition states and intermediates. This allows for the calculation of activation energies and a deeper understanding of the reaction mechanism.
For this compound, PES mapping could be applied to several key reactions:
Electrophilic Aromatic Substitution: A PES map for the reaction of this compound with an electrophile (e.g., nitronium ion, NO₂⁺) would illustrate the energy changes as the electrophile approaches the benzene ring. studymind.co.uk It would show the formation of the sigma complex (a key intermediate in electrophilic aromatic substitution) and the subsequent loss of a proton to restore aromaticity. libretexts.org The PES would likely confirm that the transition states leading to ortho and para substitution are lower in energy than the one leading to meta substitution, consistent with the directing effect of the alkyl group. libretexts.org
Nucleophilic Substitution at the C-Cl Bond: A PES for a nucleophilic substitution reaction (e.g., with a hydroxide (B78521) ion, OH⁻) would detail the energy profile as the nucleophile attacks the carbon atom bonded to the chlorine. The shape of the PES would help determine whether the reaction proceeds through an Sₙ1 mechanism (involving a carbocation intermediate) or an Sₙ2 mechanism (a concerted process). Given that the chlorine is on a tertiary carbon, an Sₙ1 pathway involving the formation of a relatively stable tertiary carbocation is a plausible mechanism that would be reflected in the PES as a distinct energy minimum corresponding to the carbocation intermediate. ncert.nic.in
While detailed PES maps for reactions involving this compound are not readily found in the literature, the general principles of PES analysis for related reactions are well-established and provide a framework for predicting its chemical behavior.
Applications in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Organic Molecules
(2-Chloro-2-methylpropyl)benzene is a valuable synthetic intermediate due to its structural features, namely a tertiary benzylic chloride. This functionality makes it a precursor to a stable tertiary benzylic carbocation or a corresponding radical under appropriate conditions. This reactivity is harnessed by chemists to introduce the 2-phenyl-2-methylpropyl (or neophyl) moiety into larger, more complex molecular architectures. While its direct incorporation is one route, it is often generated in situ or derived from other functional groups during a synthetic sequence. Its role is analogous to other versatile building blocks used in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai The stability of the intermediate carbocation allows for selective reactions, making it a reliable component in multi-step syntheses where precise control of reactivity is essential.
Construction of Carbon-Carbon Bonds
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. This compound serves as a valuable electrophile in several types of C-C bond-forming reactions.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forges a C-C bond between an organohalide and an organoboron compound. libretexts.orgwikipedia.org While traditionally applied to aryl and vinyl halides, recent advancements have extended its scope to include alkyl halides. organic-chemistry.org
The catalytic cycle involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex. For benzylic halides, this step often proceeds with inversion of stereochemistry. wikipedia.org
Transmetalation : A base activates the organoboron reagent (e.g., a boronic acid) to form a boronate complex, which then transfers its organic group to the palladium(II) complex. wikipedia.orgorganic-chemistry.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
The use of tertiary alkyl halides like this compound in Suzuki couplings is challenging due to competing side reactions, such as β-hydride elimination. However, specialized catalyst systems, often employing nickel or palladium with specific ligands, have been developed to facilitate the coupling of sterically hindered tertiary alkyl electrophiles. acs.orgacs.org
Table 1: Key Components of a Generalized Suzuki-Miyaura Coupling Reaction
| Component | Example | Role |
| Electrophile | This compound | Provides one carbon fragment (the electrophilic partner). |
| Nucleophile | Phenylboronic acid | Provides the second carbon fragment (the nucleophilic partner). |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Facilitates the coupling by cycling through oxidation states. wikipedia.org |
| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron reagent for transmetalation. organic-chemistry.org |
| Solvent | Toluene (B28343), Dioxane, Tetrahydrofuran (THF) | Solubilizes reactants and facilitates the reaction. |
A modern, transition-metal-free approach to forming C(sp³)–C(sp³) bonds is through electroreductive cross-electrophile coupling (XEC). thieme.de This method is particularly well-suited for coupling two different alkyl halides, such as a tertiary halide with a primary halide. thieme.de
The strategy relies on the difference in reduction potentials between the two coupling partners. nih.gov The more substituted and sterically hindered halide, in this case this compound, is selectively reduced at the cathode to generate a carbanion intermediate. This highly reactive carbanion then acts as a nucleophile, attacking the less substituted primary alkyl halide in a classic SN2 reaction to form the new C-C bond. This electrochemical approach avoids the need for pre-formed organometallic reagents and often displays high chemoselectivity, minimizing side reactions like homocoupling. thieme.denih.gov This technique represents a significant advance in constructing quaternary carbon centers from readily available alkyl electrophiles. nih.gov
Synthesis of Aromatic Derivatives with Multiple Substituents
Planning the synthesis of polysubstituted aromatic compounds requires careful strategic consideration of the directing effects of substituents. The isobutyl group of the target compound is an ortho-, para-director. If one were to attempt direct electrophilic aromatic substitution on this compound, the incoming electrophile would be directed to the ortho and para positions.
A more versatile and common strategy involves retrosynthesis, where the desired functional group is introduced from a precursor with different directing properties. For instance, to synthesize a meta-substituted derivative, one could employ the following sequence:
Friedel-Crafts Acylation : Benzene (B151609) is acylated with isobutyryl chloride (2-methylpropanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This installs a 2-methyl-1-oxo-1-phenylpropyl group onto the ring.
Directed Substitution : The acyl group is a powerful meta-director. Subsequent electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) will now occur at the position meta to the acyl group.
Functional Group Transformation : The ketone (the meta-director) can then be converted to the desired tertiary chloride. This can be achieved through various methods, such as reaction with phosphorus pentachloride (PCl₅) or by reduction to the corresponding alcohol followed by substitution with a chlorinating agent. This "reversal of polarity" is a key strategy in aromatic synthesis.
Precursor for Heterocyclic Systems (e.g., 1,2,4-Triazolidine-5-ones)
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct, documented examples of this compound being used to synthesize 1,2,4-triazolidine-5-ones are not prevalent, its reactivity as an alkyl halide makes it a plausible precursor for such structures.
Syntheses of 1,2,4-triazolidine-3-ones and related heterocycles often involve the condensation of reagents like semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes or other electrophiles. ijcps.org A plausible synthetic application for this compound would be the N-alkylation of a pre-formed 1,2,4-triazolidine-5-one ring. The nitrogen atoms in the triazole ring are nucleophilic and can displace the chloride from the tertiary benzylic carbon to form a C-N bond, thereby attaching the 2-phenyl-2-methylpropyl group to the heterocyclic core. Such a reaction would typically be carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This approach allows for the diversification of heterocyclic scaffolds, a common strategy in the development of new bioactive molecules. researchgate.net
Stereoselective Syntheses of Chiral Derivatives
This compound is an achiral molecule. However, it is prochiral because the benzylic carbon atom becomes a stereocenter if the aromatic ring is substituted inequivalently at the ortho or meta positions (e.g., in 1-((2-chloro-2-methylpropyl)-2-methylbenzene). The synthesis of a single enantiomer of such a chiral derivative requires a stereoselective approach.
Several strategies could be employed:
Chiral Resolution : A racemic mixture of the chiral derivative could be synthesized and then separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.
Chiral Auxiliary : An enantiopure chiral auxiliary could be attached to a precursor molecule to direct a subsequent reaction, such as the introduction of the chloro-methylpropyl sidechain, in a diastereoselective manner. The auxiliary is then removed to yield the enantiomerically enriched product.
Asymmetric Catalysis : A chiral catalyst (e.g., a chiral Lewis acid or a transition metal complex with a chiral ligand) could be used to control the stereochemical outcome of a key bond-forming step. For example, a stereoselective substitution of a hydroxyl group in a precursor alcohol could install the chlorine atom with a specific three-dimensional orientation.
These methods are fundamental to modern asymmetric synthesis and would be applicable to creating specific stereoisomers of derivatives of this compound for applications where specific chirality is crucial, such as in pharmacology.
Comparative Studies of Aryl Substituted Chloroalkane Isomers and Analogs
Positional Isomerism and its Influence on Reactivity
Positional isomerism, where functional groups occupy different positions on a carbon skeleton, can profoundly impact the reactivity of a molecule. This is evident when comparing (2-Chloro-2-methylpropyl)benzene with its isomer, (1-Chloro-2-methylpropyl)benzene.
This compound vs. (1-Chloro-2-methylpropyl)benzene
The reactivity of these two isomers is fundamentally dictated by the substitution of the carbon atom bonded to the chlorine. This compound is a tertiary alkyl halide, while (1-Chloro-2-methylpropyl)benzene is a secondary alkyl halide. This structural difference leads to distinct behaviors in nucleophilic substitution reactions.
In reactions proceeding through an S(_N)1 mechanism, the rate-determining step is the formation of a carbocation. The stability of this intermediate is paramount. This compound readily forms a stable tertiary carbocation upon departure of the chloride ion. This stability is due to the electron-donating inductive effect of the three alkyl groups attached to the carbocation center. In contrast, (1-Chloro-2-methylpropyl)benzene would form a less stable secondary carbocation. Consequently, this compound is expected to undergo S(_N)1 reactions, such as solvolysis, at a significantly faster rate.
Conversely, in S(_N)2 reactions, which involve a backside attack by a nucleophile, steric hindrance is the dominant factor. The bulky tert-butyl group in this compound shields the electrophilic carbon from nucleophilic attack, making S(_N)2 reactions highly unfavorable. (1-Chloro-2-methylpropyl)benzene, being a secondary halide, is less sterically hindered and thus more susceptible to S(_N)2 reactions, although it is still less reactive than a primary halide. learncbse.in
Structural Variations in Alkyl Chain and their Electronic/Steric Effects
Modifications to the alkyl chain of aryl-substituted chloroalkanes introduce electronic and steric effects that can alter reactivity. For instance, increasing the number of methyl groups on the carbon adjacent to the chlorine atom (the β-position) increases steric hindrance, which can impede S(_N)2 reactions. learncbse.in
Electronically, alkyl groups are weakly electron-donating. This inductive effect can stabilize an adjacent carbocation, thereby accelerating S(_N)1 reactions. The presence of a phenyl group, as in this compound, introduces further electronic considerations. The phenyl group can stabilize an adjacent carbocation through resonance, although this effect is less pronounced when the carbocation is not directly attached to the benzene (B151609) ring (i.e., not a benzylic carbocation). In the case of the carbocation formed from this compound, the positive charge is on a tertiary carbon, and any resonance stabilization from the phenyl group would be minimal due to the insulating methylene (B1212753) group.
Comparison with Benzyl (B1604629) Halides and Other Alkyl Halides (e.g., tert-butyl chloride)
A comparative analysis with other alkyl halides provides a broader context for understanding the reactivity of this compound.
Benzyl Halides: Benzyl chloride is a primary alkyl halide, but its reactivity in S(_N)1 reactions is significantly enhanced because the resulting benzyl carbocation is highly stabilized by resonance with the benzene ring. quora.comquora.comdoubtnut.com This makes benzyl chloride more reactive than many other primary and even some secondary alkyl halides in S(_N)1 processes. In S(_N)2 reactions, benzyl chloride is also quite reactive due to the relatively unhindered nature of the primary carbon. learncbse.in Compared to this compound, benzyl chloride is more reactive in S(_N)2 reactions due to less steric hindrance and more reactive in S(_N)1 reactions due to superior carbocation stabilization through resonance.
tert-Butyl Chloride: As a tertiary alkyl halide, tert-butyl chloride is a classic example of a compound that reacts rapidly via an S(_N)1 mechanism due to the formation of a stable tertiary carbocation. uwimona.edu.jmchegg.com Its reactivity is often used as a benchmark for S(_N)1 reactions. researchgate.net The reactivity of this compound in S(_N)1 reactions is expected to be similar to that of tert-butyl chloride, as both form tertiary carbocations. However, the presence of the phenyl group in this compound might introduce subtle electronic or steric effects that could slightly modify its solvolysis rate compared to tert-butyl chloride. researchgate.net
Table 1: Comparative Reactivity of this compound and Related Halides
| Compound | Structure | Halide Type | Primary Reaction Pathway | Key Reactivity Factors |
| This compound | C₆H₅CH₂C(CH₃)₂Cl | Tertiary | S(_N)1 | Stable tertiary carbocation |
| (1-Chloro-2-methylpropyl)benzene | C₆H₅CH(Cl)CH(CH₃)₂ | Secondary | S(_N)1 / S(_N)2 | Moderate carbocation stability, moderate steric hindrance |
| Benzyl Chloride | C₆H₅CH₂Cl | Primary | S(_N)1 & S(_N)2 | Resonance-stabilized carbocation, low steric hindrance |
| tert-Butyl Chloride | (CH₃)₃CCl | Tertiary | S(_N)1 | Stable tertiary carbocation |
Analysis of Byproducts and Related Compounds from Alkylation Reactions
The Friedel-Crafts alkylation of benzene with haloalkanes like this compound can lead to a variety of products and byproducts. The primary product is typically the result of direct substitution of a hydrogen atom on the benzene ring by the alkyl group. libretexts.orglibretexts.org
However, several factors can lead to the formation of byproducts:
Polyalkylation: Once the first alkyl group is attached to the benzene ring, it activates the ring towards further electrophilic substitution. This can result in the formation of di- or even tri-substituted products. For example, the reaction of benzene with 2-chloro-2-methylpropane (B56623) can yield significant amounts of p-di-tert-butylbenzene. libretexts.org To obtain a higher yield of the mono-alkylated product, a large excess of benzene is often used. libretexts.org
Rearrangements: Carbocation intermediates formed during Friedel-Crafts alkylation are susceptible to rearrangement to form a more stable carbocation. This is particularly common when primary alkyl halides are used, which can rearrange to secondary or tertiary carbocations. libretexts.orglibretexts.org While this compound already forms a stable tertiary carbocation, rearrangements are a key consideration for its isomers and other related alkyl halides.
Isomerization: The reaction conditions of Friedel-Crafts alkylation, particularly the presence of a strong Lewis acid like aluminum chloride, can cause isomerization of the alkylbenzene products. rsc.org
Other Related Compounds: In the synthesis of related compounds, such as the reaction of benzene with methallyl chloride, byproducts like β,β-dimethylstyrene can be formed through competing elimination reactions. orgsyn.org The alkylation of benzene with methanol (B129727) can also lead to a mixture of products including toluene (B28343), xylenes, and trimethylbenzenes. researchgate.net
Table 2: Common Byproducts in Friedel-Crafts Alkylation Reactions
| Reactant(s) | Desired Product | Common Byproducts | Reason for Byproduct Formation |
| Benzene + 2-Chloro-2-methylpropane | tert-Butylbenzene | p-Di-tert-butylbenzene | Polyalkylation libretexts.org |
| Benzene + 1-Chlorobutane | n-Butylbenzene | sec-Butylbenzene | Carbocation rearrangement libretexts.org |
| Benzene + Methallyl Chloride | Methallylbenzene | β,β-Dimethylstyrene | Elimination orgsyn.org |
| Benzene + Methanol | Toluene | Xylenes, Trimethylbenzenes | Polyalkylation researchgate.net |
Industrial and Process Chemistry Research Aspects
Process Optimization for Industrial Production
The industrial production of (2-Chloro-2-methylpropyl)benzene via Friedel-Crafts alkylation is a process governed by several critical parameters that must be carefully optimized to ensure high yield, selectivity, and economic viability. The reaction involves the electrophilic attack of a tert-butyl carbocation, or a related electrophilic species, on the benzene (B151609) ring. libretexts.org Key areas for optimization include the choice of catalyst, reaction temperature, solvent, and the molar ratio of reactants.
Catalyst Selection and Concentration:
Lewis acids are the most common catalysts for Friedel-Crafts alkylation. mt.com Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are frequently used due to their high activity. mt.com The catalyst concentration is a crucial variable; typically, it ranges from 0.1 to 10 mol% relative to the limiting reactant. numberanalytics.com While higher catalyst concentrations can increase the reaction rate, they may also lead to increased side reactions and catalyst deactivation. numberanalytics.comnumberanalytics.com The optimal concentration strikes a balance between achieving a desirable reaction rate and minimizing unwanted byproduct formation.
Temperature Control:
Temperature significantly impacts the reaction rate, yield, and selectivity of Friedel-Crafts alkylation. numberanalytics.com Generally, higher temperatures accelerate the reaction but can also promote the formation of byproducts and decrease selectivity. numberanalytics.com For many Friedel-Crafts alkylations, the ideal temperature range is between 0°C and 100°C. numberanalytics.com Lowering the temperature can improve regioselectivity by reducing the likelihood of non-selective side reactions. numberanalytics.com
Solvent Effects:
The choice of solvent can influence the reaction rate and selectivity. numberanalytics.com Inert, non-polar solvents with low boiling points, such as dichloromethane, chloroform, and carbon disulfide, are often preferred to facilitate easy removal after the reaction. numberanalytics.com Polar solvents can sometimes enhance the reaction rate, but may also influence the reaction mechanism and the formation of byproducts. numberanalytics.comnumberanalytics.com
Reactant Molar Ratio:
To control the extent of alkylation and minimize the formation of polyalkylated products, a large excess of the aromatic substrate (benzene) is often employed. libretexts.org This stoichiometric imbalance shifts the equilibrium towards the formation of the mono-alkylated product, this compound. The alkyl group is an activating group, making the product more reactive than the starting material, thus favoring further alkylation. libretexts.org Using a large excess of benzene helps to ensure that the electrophile is more likely to react with a benzene molecule rather than an already alkylated product molecule.
| Parameter | Typical Range/Value | Impact on Process |
| Catalyst | AlCl₃, FeCl₃ | Promotes the formation of the carbocation electrophile. mt.com |
| Catalyst Concentration | 0.1 - 10 mol% | Affects reaction rate and selectivity. numberanalytics.com |
| Temperature | 0°C - 100°C | Influences reaction rate, yield, and byproduct formation. numberanalytics.com |
| Solvent | Dichloromethane, Chloroform | Affects reaction rate and selectivity; should be inert. numberanalytics.com |
| Reactant Ratio | Large excess of Benzene | Minimizes polyalkylation. libretexts.org |
Continuous Flow Reactor Applications for Enhanced Heat and Mass Transfer
The use of continuous flow reactors in the chemical industry is gaining prominence due to their ability to offer superior heat and mass transfer, enhanced safety, and greater consistency compared to traditional batch reactors. core.ac.uk For exothermic reactions like Friedel-Crafts alkylation, the high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing temperature spikes that can lead to undesirable side reactions. youtube.com
In the context of producing this compound, a continuous flow process would involve continuously feeding streams of benzene, the alkylating agent, and the catalyst into a reactor where they mix and react. The product stream is then continuously withdrawn. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time.
Heterogeneous catalysts, such as zeolites and clays (B1170129) like montmorillonite (B579905), are particularly well-suited for continuous flow applications. rsc.org These solid acid catalysts can be packed into a fixed-bed reactor, through which the reactant mixture flows. youtube.com This approach simplifies catalyst separation from the product stream and allows for catalyst regeneration, contributing to a more sustainable and economical process. researchgate.net Research on the use of silica-supported phosphotungstic acid in a continuous flow reactor for the alkylation of toluene (B28343) has demonstrated high activity and selectivity under mild conditions. researchgate.net A study on the alkylation of benzene with propylene (B89431) using a zeolite membrane reactor also showed the potential to minimize byproduct formation. nih.gov
The enhanced mass transfer in flow reactors ensures that reactants are efficiently brought into contact with the catalyst, which can lead to higher reaction rates and improved selectivity. The ability to rapidly screen various reaction conditions and catalysts makes flow chemistry a valuable tool for process optimization. core.ac.uk
| Reactor Type | Advantages for this compound Production | Key Research Findings |
| Continuous Stirred-Tank Reactor (CSTR) | Good mixing and temperature control. | Can be used for homogeneous catalyzed reactions. |
| Packed Bed Reactor (PBR) | Ideal for heterogeneous catalysts, easy catalyst separation. youtube.com | Montmorillonite clay and zeolites show promise as catalysts. rsc.orgnih.gov |
| Microreactor | Excellent heat and mass transfer, enhanced safety. core.ac.uk | Allows for rapid screening of reaction conditions. core.ac.uk |
Byproduct Control and Mitigation Strategies
A significant challenge in the industrial synthesis of this compound is the formation of byproducts, primarily through polyalkylation and skeletal rearrangements of the carbocation intermediate.
Polyalkylation:
As the alkyl group introduced onto the benzene ring is electron-donating, the product, this compound, is more reactive towards further electrophilic attack than benzene itself. libretexts.org This can lead to the formation of di- and tri-substituted products. The primary strategy to mitigate polyalkylation is to use a large excess of benzene relative to the alkylating agent. libretexts.org This increases the probability that the electrophile will encounter and react with a molecule of benzene rather than an already alkylated benzene ring.
Rearrangements:
The Friedel-Crafts alkylation proceeds through a carbocation intermediate. mt.com In the case of synthesizing this compound, the desired electrophile is the tert-butyl carbocation, which is a relatively stable tertiary carbocation. However, if a primary or secondary alkyl halide were used as the starting material, the initially formed carbocation could undergo rearrangement to a more stable carbocation via a hydride or alkyl shift. libretexts.org For instance, the reaction of benzene with 1-chloro-2-methylpropane (B167039) can lead to the rearranged product, tert-butylbenzene, because the initial primary carbocation rearranges to the more stable tertiary carbocation. researchgate.net To avoid this, it is crucial to use an alkylating agent that directly generates the desired stable carbocation, such as 2-chloro-2-methylpropane (B56623).
An alternative strategy to circumvent both rearrangement and polyalkylation issues is to perform a Friedel-Crafts acylation followed by a reduction step. chemistrysteps.comlibretexts.org The acyl group is deactivating, which prevents further substitution on the aromatic ring. libretexts.org The subsequent reduction of the ketone to an alkyl group, for example via a Clemmensen or Wolff-Kishner reduction, yields the desired alkylbenzene without the risk of rearrangement. chemistrysteps.com
| Byproduct Type | Formation Mechanism | Mitigation Strategy |
| Polyalkylation Products | The alkylated product is more reactive than benzene and undergoes further alkylation. libretexts.org | Use a large excess of benzene. libretexts.org |
| Rearrangement Products | The initial carbocation rearranges to a more stable carbocation before attacking the benzene ring. libretexts.org | Use an alkylating agent that forms a stable carbocation directly. researchgate.net Alternatively, use Friedel-Crafts acylation followed by reduction. chemistrysteps.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
